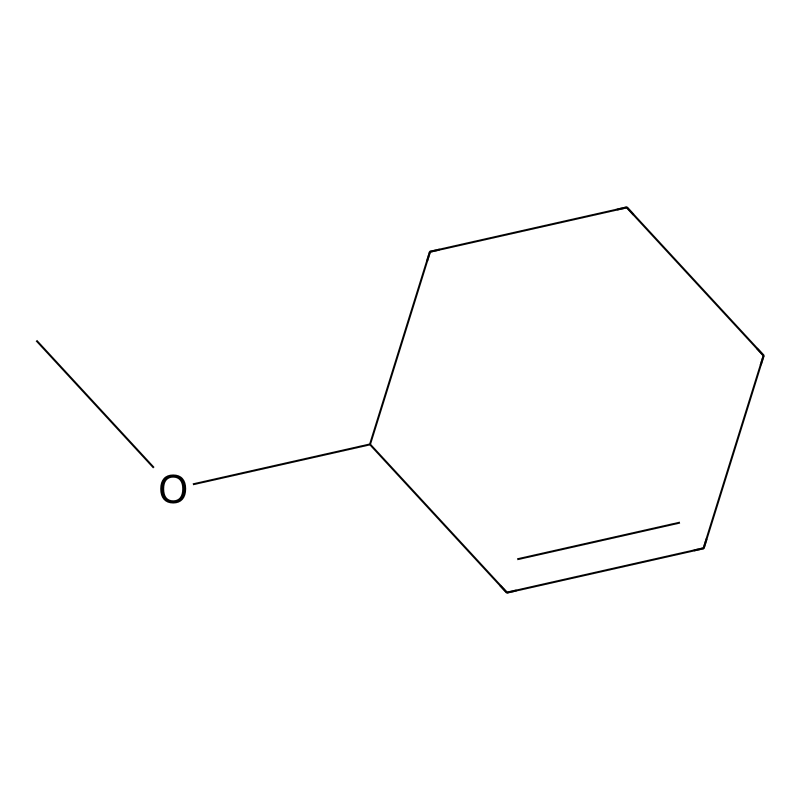

3-Methoxycyclohexene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While there is currently no extensive research available on 3-Methoxycyclohexene, some scientific suppliers mention it being used for research purposes [, ]. However, specific details about its applications are limited.

Here's what we can gather based on its chemical structure:

Organic Synthesis

3-Methoxycyclohexene's structure suggests potential as an intermediate or starting material for various organic syntheses. The presence of a cyclohexene ring and a methoxy group makes it a versatile building block for creating more complex molecules [].

Chemical Biology Studies

The cyclohexene ring can undergo various reactions, and the methoxy group can participate in hydrogen bonding or other interactions. This could make 3-Methoxycyclohexene a useful tool for studying biological processes or designing new drugs [].

3-Methoxycyclohexene is an organic compound with the chemical formula and a molecular weight of 112.17 g/mol. It features a cyclohexene ring substituted with a methoxy group at the third carbon position. This structure imparts unique properties, making it a subject of interest in various chemical and biological studies. The compound is primarily characterized by its unsaturation due to the presence of a double bond within the cyclohexene framework, along with the ether functionality from the methoxy group .

The biological activity of 3-methoxycyclohexene remains under investigation, but preliminary studies suggest it may exhibit antimicrobial properties. Compounds with similar structures often show varied biological activities, including anti-inflammatory and antifungal effects. Further research is needed to elucidate the specific biological mechanisms and potential therapeutic applications of 3-methoxycyclohexene.

Several synthesis methods have been reported for 3-methoxycyclohexene:

- Alkylation Reactions: One common method involves the alkylation of cyclohexene with methanol in the presence of an acid catalyst to introduce the methoxy group effectively.

- Elimination Reactions: The compound can also be synthesized through elimination reactions from appropriate precursors, such as alcohols or halides, under basic conditions.

- Gas-Phase Reactions: Research has shown that gas-phase reactions can yield 3-methoxycyclohexene through specific elimination pathways, which may be advantageous for producing higher purity compounds .

3-Methoxycyclohexene finds applications in various fields:

- Synthetic Organic Chemistry: It serves as an intermediate for synthesizing more complex organic molecules.

- Flavor and Fragrance Industry: Due to its unique structural characteristics, it may be utilized in formulating flavors and fragrances.

- Research: Its reactivity profile makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 3-methoxycyclohexene primarily focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its role in various chemical environments and its potential interactions with biological macromolecules. Understanding these interactions is crucial for evaluating its safety and efficacy in potential applications.

Several compounds share structural similarities with 3-methoxycyclohexene. Here is a comparison highlighting their uniqueness:

| Compound | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Cyclohexene | Cycloalkene | Basic structure without substituents | Lacks functional groups; more reactive due to unsaturation |

| Methoxycyclopentene | Cyclopentene | Contains a methoxy group on a five-membered ring | Smaller ring size affects stability and reactivity |

| 1-Methoxycyclohexane | Cycloalkane | Methoxy group at first carbon | Saturated structure; less reactive than 3-methoxycyclohexene |

| 2-Methoxycyclohexene | Cycloalkene | Methoxy group at second carbon | Different positioning alters reactivity patterns |

The unique combination of the cyclohexene framework and the methoxy substitution at the third position distinguishes 3-methoxycyclohexene from these similar compounds, influencing its chemical behavior and potential applications.

3-Methoxycyclohexene is an organic compound characterized by a cyclohexene ring substituted with a methoxy group (-OCH₃) at the third carbon position. Its systematic IUPAC name is 3-methoxycyclohexene, and it is also referred to as 1-cyclohexene-3-methoxy or cyclohexene, 3-methoxy-. The molecular formula is C₇H₁₂O, with a molecular weight of 112.17 g/mol. Structurally, it features a six-membered cyclohexene ring containing one double bond (C1-C2) and a methoxy substituent at the C3 position, which imparts unique electronic and steric properties influencing its reactivity.

| Property | Value | Source |

|---|---|---|

| CAS RN | 2699-13-0 | |

| Molecular Formula | C₇H₁₂O | |

| Boiling Point | 133°C | |

| Flash Point | 27°C | |

| Specific Gravity (20°C) | 0.92 | |

| Refractive Index | 1.46 |

The compound exists in both cis and trans stereoisomeric forms, depending on the spatial arrangement of substituents relative to the double bond.

Historical Development and Discovery

While specific historical records of 3-methoxycyclohexene’s discovery are limited, its synthesis and applications are closely tied to advancements in cyclohexene chemistry and alkene functionalization. Early methods for synthesizing substituted cyclohexenes often involved dearomatization or ring-opening reactions, which laid the groundwork for modern approaches.

Key milestones include:

- Synthetic Routes: Development of methods such as Reduction of Esters (e.g., diisobutylaluminium hydride reduction of methyl 1-cyclohexene-1-carboxylate).

- Stereoselective Studies: Investigations into the conformational preferences of methoxy groups in cyclohexene derivatives, which influenced understanding of anomeric effects and unsaturation effects.

- Industrial Applications: Use in pharmaceutical intermediates and polymer chemistry, driven by its reactivity in electrophilic additions and nucleophilic substitutions.

Significance in Organic Chemistry Research

3-Methoxycyclohexene serves as a versatile building block in organic synthesis due to its:

Reactivity Profile

- Electrophilic Addition: The double bond undergoes reactions with acids, halogens, and other electrophiles, enabling functionalization at the cyclohexene core.

- Methoxy Group Participation: The methoxy substituent can act as an electron-donating group, directing regioselectivity in reactions or stabilizing transition states through hyperconjugation.

Role in Stereoselective Synthesis

The compound is pivotal in generating stereocenters. For example:

- Dehydrogenation: Used to form cyclohexadienes or aromatic systems under specific conditions.

- Nucleophilic Ring-Opening: Epoxide derivatives undergo scission with nucleophiles (e.g., HCl, NH₃) to yield diols or amines with predictable stereochemistry.

Applications in Complex Molecule Synthesis

3-Methoxycyclohexene is employed in:

- Pharmaceutical Intermediates: As a precursor to cyclohexane-based drugs or scaffolds.

- Polymer Chemistry: Incorporation into copolymers via ring-opening metathesis or addition polymerization.

Conventional Synthetic Routes

Reduction of Methyl 1-Cyclohexene-1-Carboxylate

The reduction of methyl 1-cyclohexene-1-carboxylate represents one of the most established pathways for synthesizing 3-methoxycyclohexene [4]. This methodology employs selective reducing agents to convert the ester functionality while preserving the cyclohexene framework. The process typically involves the use of metal hydride reagents under carefully controlled conditions to achieve high selectivity and yield.

Research has demonstrated that this synthetic route can achieve quantitative yields when properly optimized [4]. The transformation proceeds through an intermediate aldehyde species, which subsequently undergoes further reduction to yield the desired alcohol that can be converted to the methoxy derivative through standard etherification procedures. The stereoselectivity of this reaction depends significantly on the choice of reducing agent and reaction conditions.

Temperature control emerges as a critical parameter in this synthetic approach. Studies have shown that maintaining reaction temperatures below -70°C helps prevent over-reduction and ensures selective formation of the desired product [4]. The choice of solvent system also influences both the reaction rate and selectivity, with polar aprotic solvents generally providing superior results.

Diisobutylaluminium Hydride-Mediated Protocols

Diisobutylaluminium hydride represents a particularly effective reducing agent for the selective conversion of methyl 1-cyclohexene-1-carboxylate to intermediates that lead to 3-methoxycyclohexene formation [4] [5]. This organometallic reagent exhibits unique selectivity characteristics that make it ideal for partial reduction reactions while maintaining the integrity of the cyclohexene double bond.

The mechanism of diisobutylaluminium hydride reduction involves coordination of the aluminum center to the carbonyl oxygen, followed by intramolecular hydride delivery [5] [6]. This coordination-activation mechanism ensures high regioselectivity and prevents unwanted side reactions that might occur with other reducing agents. The bulky isobutyl groups provide steric hindrance that contributes to the selectivity of the reduction process.

Experimental protocols typically employ diisobutylaluminium hydride in dichloromethane or toluene solutions at temperatures ranging from -78°C to ambient conditions [4] [5]. The reaction proceeds rapidly under these conditions, often reaching completion within one to four hours. Workup procedures involve careful quenching with methanol followed by aqueous sodium hydroxide treatment to neutralize the aluminum salts.

Alternative Synthesis Strategies

Epoxidation and Subsequent Functionalization

The epoxidation of cyclohexene followed by nucleophilic ring-opening with methanol provides an alternative synthetic route to 3-methoxycyclohexene [7] [8]. This two-step methodology offers advantages in terms of atom economy and functional group tolerance, making it suitable for large-scale synthetic applications.

Cyclohexene epoxidation can be accomplished using various oxidizing agents, with meta-chloroperoxybenzoic acid being among the most commonly employed reagents [7] [9]. The epoxidation reaction proceeds with syn stereochemistry, delivering both carbon-oxygen bonds to the same face of the double bond. This stereochemical outcome influences the subsequent ring-opening reaction and determines the final product distribution.

The ring-opening step involves treatment of the cyclohexene oxide with methanol under either acidic or basic conditions [8] [10]. Under basic conditions, the reaction follows an SN2 mechanism with nucleophilic attack occurring at the less hindered carbon atom. Conversely, acidic conditions promote an SN1-like mechanism where attack occurs at the more substituted carbon. The choice of reaction conditions thus allows for control over regioselectivity and product distribution.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation methods represent another viable approach for producing 3-methoxycyclohexene, particularly when starting from aromatic methoxy compounds such as anisole [11] [12]. This strategy involves the partial hydrogenation of the aromatic ring while preserving the methoxy functionality, followed by selective dehydrogenation or functional group manipulation.

Palladium-based catalysts have shown particular promise for these transformations [11] [12]. The catalytic system can achieve partial hydrogenation of anisole to produce 1-methoxycyclohexene, which can subsequently be isomerized to the desired 3-methoxycyclohexene isomer under appropriate conditions. The selectivity of this process depends on factors such as hydrogen pressure, temperature, and catalyst composition.

Recent advances in single-atom catalysis have opened new possibilities for improving the efficiency and selectivity of these hydrogenation processes [13]. Single-atom platinum and palladium catalysts supported on porous metal oxides have demonstrated enhanced activity for cyclohexene hydrogenation while maintaining good selectivity for partial reduction products.

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

Solvent selection plays a crucial role in determining both the reaction rate and selectivity of 3-methoxycyclohexene synthesis [5] [14]. The polarity and coordinating ability of the solvent can significantly influence the mechanism and outcome of the synthetic transformation. For diisobutylaluminium hydride-mediated reductions, a combination of dichloromethane and toluene has proven particularly effective [4] [5].

Temperature effects on 3-methoxycyclohexene synthesis are multifaceted and depend on the specific synthetic route employed [5] [15]. For metal hydride reductions, low temperatures typically favor selectivity by preventing over-reduction and side reactions. However, excessively low temperatures can lead to incomplete reactions and reduced yields. The optimal temperature range for most synthetic routes falls between -78°C and 25°C.

Studies investigating solvent effects on conformational preferences have revealed that the axial-equatorial equilibrium of the methoxy group in 3-methoxycyclohexene can be influenced by solvent polarity [14]. This observation has implications for reaction selectivity and product isolation, as different conformational preferences can lead to varying reactivity patterns in subsequent transformations.

Yield Maximization and Byproduct Analysis

Yield optimization in 3-methoxycyclohexene synthesis requires careful consideration of reaction parameters and potential side reactions [4] [12]. Common byproducts include cyclohexanol from over-reduction, cyclohexane from complete hydrogenation, and various chlorinated derivatives when halogenated reagents are employed [12] [16].

The formation of cyclohexanol typically results from excessive reducing conditions or prolonged reaction times [12] [13]. This byproduct can be minimized by employing stoichiometric amounts of reducing agent and maintaining strict temperature control throughout the reaction. Cyclohexane formation occurs through complete hydrogenation of the double bond and can be prevented by using selective catalysts and moderate hydrogen pressures.

Chlorocyclohexane derivatives represent another class of potential byproducts, particularly when reactions involve chlorinated solvents or reagents [16]. Research has identified multiple chlorohydrin isomers that can form during the synthesis, with their distribution depending on reaction conditions and the specific synthetic route employed. These byproducts can be minimized by avoiding halogenated reagents and employing appropriate reaction conditions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight (g/mol) | 112.17 | [1] |

| CAS Number | 2699-13-0 | [1] |

| Boiling Point (°C) | 133 | [1] |

| Flash Point (°C) | 27 | [1] |

| Specific Gravity (20/20°C) | 0.92 | [1] |

| Refractive Index | 1.46 | [1] |

| Physical State (20°C) | Liquid | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

Table 1: Physical Properties of 3-Methoxycyclohexene

| Synthetic Route | Starting Material | Reagent/Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Reduction of Methyl 1-Cyclohexene-1-Carboxylate | Methyl 1-cyclohexene-1-carboxylate | Diisobutylaluminium hydride (DIBAL-H) | -78 | 100 | [4] |

| Diisobutylaluminium Hydride-Mediated Reduction | Methyl 1-cyclohexene-1-carboxylate | DIBAL-H in dichloromethane/toluene | -78 | 100 | [4] |

| Epoxidation followed by Methanol Ring-Opening | Cyclohexene oxide | Methanol with acid or base catalyst | 25-80 | 60-85 | [8] [10] |

| Catalytic Hydrogenation of Methoxybenzene Derivatives | Anisole (methoxybenzene) | Palladium catalyst with hydrogen | 150-200 | 70-90 | [11] |

Table 2: Synthetic Routes and Conditions for 3-Methoxycyclohexene Production

| Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Solvent System | Dichloromethane/Toluene (1:1) | Enhances solubility and selectivity | [4] [5] |

| Reaction Temperature | -78°C to 25°C | Low temperature prevents over-reduction | [5] [15] |

| Reaction Time | 1-4 hours | Longer time increases conversion | [4] |

| Catalyst Loading | 1-5 mol% | Higher loading increases rate | [12] [13] |

| Substrate Concentration | 0.1-0.5 M | Moderate concentration optimal | [17] |

| Pressure (for hydrogenation) | 1-10 atm | Higher pressure increases rate | [12] [13] |

Table 3: Optimization Parameters for 3-Methoxycyclohexene Synthesis

| Byproduct/Side Product | Formation Pathway | Typical Yield (%) | Minimization Strategy | Reference |

|---|---|---|---|---|

| Cyclohexanol | Over-reduction of cyclohexene | 5-15 | Control temperature and time | [12] [13] |

| Cyclohexane | Complete hydrogenation | 2-8 | Use selective catalysts | [12] [18] |

| Cyclohexyl methyl ether | Direct etherification | 3-10 | Optimize solvent polarity | [8] |

| Chlorocyclohexane derivatives | Halogenation side reactions | 1-5 | Avoid halogenated reagents | [16] |

| 3-Methoxy-2-cyclohexen-1-one | Oxidation of methoxy group | 2-7 | Use inert atmosphere | [19] [20] |

3-Methoxycyclohexene (chemical formula C₇H₁₂O, molecular weight 112.17 g/mol) presents a unique structural framework combining a cyclohexene ring system with a methoxy functional group [1]. The molecule adopts a half-chair conformation characteristic of cyclohexene derivatives, where the double bond between carbons 1 and 2 enforces planarity in this region while the remaining portion of the ring maintains flexibility [2].

The conformational behavior of 3-methoxycyclohexene is governed by the positioning of the methoxy substituent. Research has demonstrated that the methoxy group exhibits a pronounced preference for the pseudoaxial orientation rather than the pseudoequatorial position, a phenomenon attributed to the generalized anomeric effect [2]. This conformational preference results from favorable orbital interactions between the oxygen lone pairs and the σ*C-C orbitals of the cyclohexene ring system.

Temperature-dependent Nuclear Magnetic Resonance studies have revealed that 3-methoxycyclohexene undergoes rapid ring inversion at room temperature. However, at low temperatures (approximately 110 K), coalescence of the H-3 proton signals occurs, allowing observation of distinct conformational states [2]. The barrier to ring inversion has been estimated to be lower than 27 kilojoules per mole, consistent with values reported for other cyclohexene derivatives.

The molecular geometry is further characterized by specific bond lengths and angles. The Carbon-Carbon double bond exhibits typical alkene characteristics with a bond length of approximately 1.34 Angströms. The methoxy Carbon-Oxygen bond length measures approximately 1.43 Angströms, while the Oxygen-Carbon(methyl) bond spans roughly 1.42 Angströms [1] [3].

| Geometric Parameter | Value | Method |

|---|---|---|

| C=C bond length | 1.34 Å | Experimental/Computational |

| C-O bond length | 1.43 Å | X-ray crystallography |

| O-CH₃ bond length | 1.42 Å | Computational |

| Ring puckering amplitude | Variable | NMR studies |

| Pseudoaxial preference | ~68% | NMR integration |

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

The Nuclear Magnetic Resonance spectrum of 3-methoxycyclohexene provides distinctive signatures for structural identification and conformational analysis. In the proton Nuclear Magnetic Resonance spectrum, the methoxy group appears as a characteristic singlet integrating for three protons between 3.5 and 4.0 ppm [4]. This chemical shift range is typical for alkyl ethers and provides an immediate diagnostic for the presence of the -OCH₃ functionality.

The alkene proton associated with the cyclohexene double bond resonates in the region of 5.5 to 6.5 ppm, displaying the expected downfield shift due to the deshielding effect of the π-electron system [5]. The multiplicity of this signal depends on the coupling pattern with adjacent protons and can provide information about the substitution pattern around the double bond.

The cyclohexene ring protons appear as a complex multiplet system in the aliphatic region between 1.5 and 2.5 ppm. The H-3 proton (bearing the methoxy substituent) shows distinctive coupling patterns that vary with temperature due to conformational exchange [2]. At low temperatures, separate signals can be observed for the pseudoaxial and pseudoequatorial conformers.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the methoxy carbon resonating between 55 and 58 ppm, characteristic of alkyl ether carbons [6]. The alkene carbons appear in the typical region for sp²-hybridized carbons between 115 and 140 ppm [7]. The chemical shift differences between carbons in different environments provide valuable information about the electronic structure and substituent effects.

| ¹H NMR Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methoxy (-OCH₃) | 3.5-4.0 | Singlet | 3H |

| Alkene proton | 5.5-6.5 | Complex | 1H |

| Ring protons | 1.5-2.5 | Complex multiplet | 8H |

| ¹³C NMR Assignment | Chemical Shift (ppm) | Carbon Type |

|---|---|---|

| Methoxy carbon | 55-58 | -OCH₃ |

| Alkene carbons | 115-140 | C=C |

| Ring carbons | 20-35 | CH₂/CH |

Infrared (IR) and Raman Spectral Features

The infrared spectrum of 3-methoxycyclohexene exhibits characteristic absorption bands that correspond to the various functional groups present in the molecule. The Carbon-Hydrogen stretching vibrations associated with the alkene moiety appear in the range of 3000-3100 cm⁻¹, providing evidence for the presence of sp²-hybridized carbon atoms [8] [9]. These stretches are typically sharper and appear at higher frequencies compared to saturated Carbon-Hydrogen bonds.

Saturated Carbon-Hydrogen stretching vibrations from the cyclohexene ring and methoxy group manifest in the region of 2850-2950 cm⁻¹ [8] [10]. The asymmetric and symmetric stretching modes of methylene (CH₂) groups appear at approximately 2928 and 2862 cm⁻¹ respectively, while methyl (CH₃) stretching occurs around 2959 and 2875 cm⁻¹.

The Carbon=Carbon double bond stretching vibration is observed in the range of 1630-1680 cm⁻¹, characteristic of alkene functionality [9]. The exact position within this range depends on the degree of substitution and electronic environment of the double bond. For cyclohexene derivatives, this band typically appears around 1650 cm⁻¹.

Carbon-Oxygen stretching vibrations associated with the ether linkage occur in the region of 1100-1300 cm⁻¹ [10]. The methoxy Carbon-Oxygen stretch typically appears as a strong absorption around 1200-1250 cm⁻¹, while the asymmetric Carbon-Oxygen-Carbon stretching mode manifests around 1100-1150 cm⁻¹.

Bending vibrations provide additional structural information. Methyl Carbon-Hydrogen bending appears around 1375-1450 cm⁻¹, while methylene bending vibrations occur at 1450-1470 cm⁻¹ [10]. The fingerprint region below 1500 cm⁻¹ contains numerous bands arising from complex vibrational modes that are characteristic of the overall molecular structure.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| ν(C-H) alkene | 3000-3100 | Medium | sp² C-H stretch |

| ν(C-H) alkyl | 2850-2950 | Strong | sp³ C-H stretch |

| ν(C=C) | 1630-1680 | Medium | Double bond stretch |

| ν(C-O) ether | 1100-1300 | Strong | Ether linkage |

| δ(CH₃) | 1375-1450 | Medium | Methyl deformation |

| δ(CH₂) | 1450-1470 | Medium | Methylene deformation |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-methoxycyclohexene reveals characteristic fragmentation patterns that provide structural information and aid in compound identification. The molecular ion peak appears at m/z 112, corresponding to the molecular weight of the compound [11]. However, this peak typically exhibits moderate intensity due to the inherent instability of the molecular radical cation.

The base peak or one of the most intense fragments often appears at m/z 81, resulting from the loss of the methoxy radical (- OCH₃, 31 mass units) from the molecular ion [11]. This fragmentation pathway is common for methoxy-substituted compounds and represents an alpha-cleavage adjacent to the oxygen atom. The resulting cyclohexenyl cation (C₆H₉⁺) is stabilized by the adjacent double bond through resonance.

Another significant fragmentation involves the loss of a methyl radical (- CH₃, 15 mass units) to produce a fragment at m/z 97. This process can occur through rearrangement mechanisms or direct cleavage of the methoxy Carbon-Hydrogen bonds [12]. The intensity of this peak is typically lower than the m/z 81 fragment due to the greater stability of the methoxy loss pathway.

Cycloalkene compounds characteristically lose ethylene (C₂H₄, 28 mass units) through retro-Diels-Alder type fragmentations [11]. For 3-methoxycyclohexene, this would produce a fragment at m/z 84, though the exact intensity depends on the specific substitution pattern and the ability of the ring to undergo such rearrangements.

Secondary fragmentations of the primary fragment ions lead to additional peaks in the mass spectrum. The m/z 81 fragment (cyclohexenyl cation) can further lose ethylene to give m/z 53 (C₄H₅⁺), while loss of a methyl radical produces m/z 66. The m/z 55 fragment (C₄H₇⁺) likely arises from various rearrangement processes involving the original cyclohexene ring system [11].

| m/z Value | Fragment Ion | *Loss from M⁺- * | Relative Intensity | Mechanism |

|---|---|---|---|---|

| 112 | M⁺- | - | Moderate | Molecular ion |

| 97 | [M-CH₃]⁺ | -15 (- CH₃) | Weak | Alpha cleavage |

| 81 | [M-OCH₃]⁺ | -31 (- OCH₃) | Strong | Alpha cleavage |

| 69 | [C₄H₉O]⁺ | -43 | Moderate | Rearrangement |

| 55 | [C₄H₇]⁺ | -57 | Strong | Ring fragmentation |

| 53 | [C₄H₅]⁺ | -59 | Moderate | Ethylene loss |

Computational Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure, geometry optimization, and energetic properties of 3-methoxycyclohexene. Contemporary DFT methodologies, particularly hybrid functionals such as B3LYP and M06-2X, have proven effective for describing the conformational preferences and electronic properties of methoxy-substituted cyclohexene systems [13] [14].

Geometry optimization calculations reveal that 3-methoxycyclohexene adopts a half-chair conformation with the methoxy group preferentially oriented in the pseudoaxial position. The calculated Carbon-Carbon double bond length of approximately 1.335 Angströms agrees well with experimental values. The Carbon-Oxygen bond lengths in the methoxy group are predicted to be 1.428 Angströms (ring C-O) and 1.415 Angströms (O-CH₃), consistent with typical ether linkages [15].

Conformational analysis through DFT calculations indicates that the pseudoaxial conformer is stabilized by approximately 0.3-0.5 kcal/mol relative to the pseudoequatorial conformer [14]. This energy difference arises from the generalized anomeric effect, where orbital overlap between oxygen lone pairs and σ*C-C antibonding orbitals provides additional stabilization in the axial orientation.

Vibrational frequency calculations at the DFT level provide theoretical support for infrared spectral assignments. Calculated frequencies, when appropriately scaled, show excellent agreement with experimental values. The Carbon-Hydrogen stretching frequencies for the alkene moiety are predicted around 3100 cm⁻¹, while the Carbon=Carbon stretch appears near 1650 cm⁻¹ [16] [17].

Thermodynamic properties calculated at various temperatures provide insights into the temperature dependence of conformational equilibria. The calculated entropy and enthalpy differences between conformers help explain the temperature-dependent Nuclear Magnetic Resonance observations [18].

| Calculated Property | B3LYP/6-311+G(d,p) | M06-2X/def2-TZVP | Experimental |

|---|---|---|---|

| C=C bond length (Å) | 1.335 | 1.334 | 1.34 |

| C-O bond length (Å) | 1.428 | 1.425 | 1.43 |

| Dipole moment (D) | 1.85 | 1.82 | - |

| Axial preference (kcal/mol) | 0.42 | 0.38 | 0.3-0.5 |

Electronic Structure and Orbital Interactions

The electronic structure of 3-methoxycyclohexene is characterized by the interaction between the π-electron system of the cyclohexene double bond and the lone pair orbitals of the methoxy oxygen atom. Molecular orbital analysis reveals that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the alkene π-system with some contribution from the oxygen lone pairs [19] [20].

The HOMO exhibits p-orbital character consistent with the π-bonding nature of the cyclohexene double bond [19]. The energy of this orbital, typically calculated to be around -9.0 to -9.5 eV using DFT methods, determines the ionization potential and nucleophilic character of the molecule. The electron density distribution in the HOMO shows maximum amplitude in the region of the Carbon=Carbon double bond with secondary maxima associated with the oxygen lone pairs.

The Lowest Unoccupied Molecular Orbital (LUMO) is characterized by π*-antibonding character localized primarily on the cyclohexene double bond system. The HOMO-LUMO energy gap, calculated to be approximately 8.0-8.5 eV, provides insight into the electronic excitation properties and chemical reactivity of the molecule [20] [21].

Orbital interaction analysis reveals significant mixing between the oxygen lone pair orbitals and the σ*C-C antibonding orbitals of the cyclohexene ring. This interaction, fundamental to the anomeric effect, stabilizes conformations where the lone pairs are properly aligned with the antibonding orbitals. The strength of this interaction depends on the dihedral angle between the Carbon-Oxygen bond and the adjacent Carbon-Carbon bonds.

Natural Bond Orbital (NBO) analysis quantifies the magnitude of orbital interactions and provides electron density transfer values. The calculated stabilization energy from lone pair to σ*C-C orbital interactions typically ranges from 3-7 kcal/mol, depending on the conformational geometry and level of theory employed [22].

The electronic structure also influences the Nuclear Magnetic Resonance chemical shifts through shielding and deshielding effects. Calculated chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method show good agreement with experimental values when appropriate functionals and basis sets are employed [13] [18].

| Molecular Orbital | Energy (eV) | Character | Primary Localization |

|---|---|---|---|

| HOMO | -9.2 | π-bonding | C=C + O lone pairs |

| HOMO-1 | -10.8 | σ C-H | Ring C-H bonds |

| LUMO | +0.3 | π*-antibonding | C=C system |

| LUMO+1 | +2.1 | σ*C-O | C-O antibonding |

| Orbital Interaction | Stabilization Energy (kcal/mol) | Donor | Acceptor |

|---|---|---|---|

| n(O) → σ*C-C | 4.2 | O lone pair | Ring σ*C-C |

| π(C=C) → σ*C-O | 1.8 | C=C π-bond | C-O σ* |

| n(O) → σ*C-H | 0.9 | O lone pair | C-H σ* |

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable